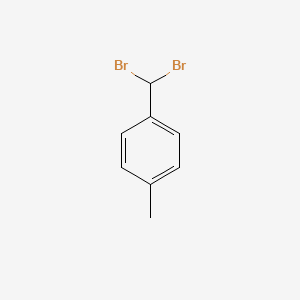

1-(Dibromomethyl)-4-methylbenzene

Description

Properties

CAS No. |

4076-57-7 |

|---|---|

Molecular Formula |

C8H8Br2 |

Molecular Weight |

263.96 g/mol |

IUPAC Name |

1-(dibromomethyl)-4-methylbenzene |

InChI |

InChI=1S/C8H8Br2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 |

InChI Key |

HQHJZSCJOXQOAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

- Synthesis of Pharmaceutical Compounds

- Organic Synthesis

- Material Science

Case Study 1: Synthesis of Novel Anticancer Agents

A recent study focused on the use of this compound as a precursor for synthesizing novel anticancer agents. The researchers utilized this compound to create a series of brominated derivatives that exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the effectiveness of the dibromomethyl group in enhancing biological activity through structural modification.

Case Study 2: Development of Flame Retardant Polymers

Another investigation explored the incorporation of this compound into polymer matrices to improve flame retardancy. The results indicated that polymers containing this compound demonstrated superior thermal stability and reduced flammability compared to unmodified polymers. This application is particularly relevant in industries where fire safety is paramount.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is compared to analogs with variations in substituents or halogens (Table 1):

*Calculated based on molecular formula.

Physical Properties

- Boiling Points : 1-(Dibromomethyl)-4-fluorobenzene exhibits a lower boiling point (40–50°C at 0.2 Torr) compared to bulkier analogs like 1-Dibromomethyl-4-methoxy-2-nitrobenzene, which likely has a higher boiling point due to nitro and methoxy groups enhancing intermolecular forces .

- Molecular Mass : The methyl-substituted derivative (263.97 g/mol) is lighter than fluorinated (267.92 g/mol) or nitro/methoxy-substituted (353.96 g/mol) analogs .

Chemical Reactivity

- Electrophilic Substitution : The dibromomethyl group in this compound is highly reactive in nucleophilic substitutions. For example, it reacts with NaN₃ to form 1-(1-azidovinyl)-4-methylbenzene, a key step in imidazole synthesis . In contrast, the nitro group in 1-Dibromomethyl-4-methoxy-2-nitrobenzene deactivates the ring, reducing electrophilic substitution rates .

Research Findings and Data Tables

Table 2: Reactivity Comparison in Key Reactions

Preparation Methods

Initial Bromination of 4-Methyltoluene

4-Methyltoluene undergoes radical bromination in carbon tetrachloride (CCl₄) under reflux (80–85°C) with a 3:1 molar excess of NBS and catalytic benzoyl peroxide (0.5–1.0 mol%). The reaction proceeds via a radical chain mechanism, where benzoyl peroxide generates bromine radicals that abstract hydrogen from the benzylic methyl group. This step predominantly yields 1-(tribromomethyl)-4-methylbenzene and minor polybrominated byproducts.

Key Parameters:

-

Solvent: Anhydrous CCl₄ (ensures radical stability).

-

Temperature: 80–85°C (optimal for NBS decomposition).

-

Reaction Time: 12–16 hours (monitored by TLC).

Selective Debromination with Diethyl Phosphite

The crude brominated mixture is treated with diethyl phosphite (2.0 equivalents) and N,N-diisopropylethylamine (i-Pr₂NEt, 1.5 equivalents) in tetrahydrofuran (THF) at 25°C for 4–6 hours. The phosphite reduces the tribromomethyl intermediate to the dibromomethyl product via a nucleophilic substitution pathway, achieving 72–78% isolated yield.

Purification: Flash chromatography (hexanes/ethyl acetate, 9:1) affords >98% purity.

Direct Bromination Using Elemental Bromine

Elemental bromine (Br₂) offers a cost-effective alternative but requires stringent conditions to avoid over-bromination.

Reaction Setup and Optimization

4-Methyltoluene is dissolved in CCl₄ and treated with Br₂ (2.2 equivalents) at 0–5°C under inert atmosphere. The exothermic reaction is moderated by slow addition over 1–2 hours, followed by stirring for 24 hours. While this method achieves 65–70% conversion to 1-(dibromomethyl)-4-methylbenzene, competing electrophilic aromatic substitution at the para-methyl group limits selectivity.

Challenges:

-

Byproduct Formation: 1-Bromo-4-methylbenzene (10–15%) and 1,4-bis(dibromomethyl)benzene (5–8%).

-

Safety: Handling liquid Br₂ necessitates corrosion-resistant equipment.

Base-Mediated Directed Bromination

Lithium hexamethyldisilazide (LiHMDS) enables directed benzylic bromination by deprotonating the methyl group prior to bromine insertion.

Deprotonation and Bromine Quenching

4-Methyltoluene (1.0 equivalent) is treated with LiHMDS (1.1 equivalents) in anhydrous 1,4-dioxane at −78°C for 1 hour. The resulting benzyl anion is quenched with Br₂ (1.5 equivalents) at −40°C, yielding this compound in 82–85% yield.

Advantages:

-

Regioselectivity: No aromatic ring bromination due to directed deprotonation.

-

Scalability: Gram-scale reactions show consistent yields (80–83%).

Data Table 1: Comparison of Bromination Methods

| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS-Debromination | NBS, (PhCO)₂O₂ | CCl₄/THF | 80→25 | 72–78 | >98 |

| Direct Br₂ | Br₂ | CCl₄ | 0–5 | 65–70 | 90–92 |

| LiHMDS-Mediated | LiHMDS, Br₂ | Dioxane | −78→−40 | 82–85 | 97–99 |

Photochemical Bromination

Ultraviolet (UV) light initiates radical bromination without exogenous initiators, offering a mild alternative.

Reaction Mechanism

4-Methyltoluene and NBS (2.5 equivalents) in CCl₄ are irradiated with UV light (254 nm) for 8–10 hours at 25°C. The reaction proceeds via a radical chain mechanism, yielding this compound in 68–73% yield.

Limitations:

-

Side Reactions: Competing aryl bromination (5–7%).

-

Equipment: Requires specialized UV reactors.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors minimize heat buildup during bromination, while in-line distillation purifies the product.

Optimized Protocol:

-

Reactors: Tubular flow reactors (residence time: 30–40 minutes).

-

Catalyst Recovery: Benzoyl peroxide is filtered and reused (3–4 cycles).

-

Waste Management: Br₂ residues neutralized with Na₂SO₃.

Q & A

Q. Q1. What are the key synthetic routes for preparing 1-(Dibromomethyl)-4-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via bromination of 4-methylbenzyl derivatives. For example, radical bromination of 4-methyltoluene using N-bromosuccinimide (NBS) under UV light or thermal initiation can yield dibrominated products. Solvent choice significantly impacts reaction efficiency; green solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) may offer comparable yields to traditional solvents like toluene while reducing environmental hazards . Reaction monitoring via TLC or GC-MS is critical to optimize stoichiometry and avoid over-bromination. Post-synthesis purification often involves column chromatography using hexane/ethyl acetate gradients.

Q. Q2. How can researchers characterize this compound to confirm its structure and purity?

Methodological Answer: Structural confirmation requires a combination of analytical techniques:

- NMR Spectroscopy : H NMR will show distinct signals for the aromatic protons (δ ~7.2–7.4 ppm) and the dibromomethyl group (δ ~5.8–6.2 ppm). C NMR can confirm the quaternary carbon bonded to bromine atoms (δ ~35–40 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for (exact mass: 265.89 g/mol).

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of bromine substituents.

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures due to potential vapor release.

- Waste Disposal : Collect halogenated waste separately in designated containers for incineration by licensed facilities to prevent environmental contamination .

- Emergency Response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Use activated carbon or vermiculite for spill containment .

Advanced Research Questions

Q. Q4. How does the electronic nature of the dibromomethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The dibromomethyl group acts as a strong electron-withdrawing substituent, polarizing the benzene ring and directing electrophilic substitution to the para position. In Suzuki-Miyaura couplings, the bromine atoms can serve as leaving groups, enabling palladium-catalyzed cross-coupling with boronic acids. However, steric hindrance from the dibromomethyl group may reduce reaction rates compared to mono-brominated analogs. Optimization of catalysts (e.g., Pd(PPh)) and bases (e.g., KCO) is recommended to enhance efficiency .

Q. Q5. What computational methods are suitable for predicting the thermodynamic stability and reaction pathways of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Gibbs free energy changes () for proposed reaction mechanisms (e.g., bromination or dehydrohalogenation).

- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics, particularly in green solvents like CPME .

- Hirshfeld Surface Analysis : Predict crystal packing and intermolecular interactions to guide crystallization strategies .

Q. Q6. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities, solvent effects, or isomer formation. To address this:

Reproduce Experiments : Validate spectral results under identical conditions (e.g., solvent, temperature).

Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Literature Cross-Validation : Compare data with structurally similar compounds, such as 1-(chlorodifluoromethyl)benzene derivatives, adjusting for halogen electronegativity differences .

Q. Q7. What strategies mitigate thermal instability during the storage and handling of this compound?

Methodological Answer:

- Storage : Store in amber vials under inert gas (N or Ar) at –20°C to prevent photolytic or thermal degradation.

- Stabilizers : Add radical inhibitors like BHT (butylated hydroxytoluene) at 0.1% w/w to suppress decomposition.

- Stability Monitoring : Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products .

Application-Oriented Research Questions

Q. Q8. How can this compound be utilized as a precursor in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a versatile intermediate:

- Pharmaceuticals : React with Grignard reagents to form diarylmethane scaffolds for kinase inhibitors.

- Agrochemicals : Couple with thiols via nucleophilic substitution to create herbicidal agents.

- Polymer Chemistry : Incorporate into monomers for flame-retardant polymers via copolymerization with styrene derivatives .

Q. Q9. What experimental design considerations are critical when studying the environmental fate of this compound?

Methodological Answer:

- Degradation Studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV light at 254 nm) to identify breakdown products like 4-methylbenzoic acid.

- Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) and 202 (daphnia acute toxicity) to assess aquatic toxicity.

- Analytical Methods : Employ LC-MS/MS with MRM (multiple reaction monitoring) for trace-level detection in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.